Bis-acrylate-PEG6
Description
Contextualization of Poly(ethylene glycol) (PEG) and its Derivatives in Biomedical Applications
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has found extensive use in a myriad of biomedical applications. sigmaaldrich.com Its structure, composed of repeating ethylene (B1197577) oxide units, imparts desirable properties such as high water solubility, non-toxicity, and low immunogenicity. diva-portal.org These characteristics make PEG and its derivatives highly suitable for use in drug delivery, tissue engineering, and surface functionalization of medical devices. sigmaaldrich.comresearchgate.net The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the pharmacokinetic properties of therapeutic proteins and peptides by increasing their stability and circulation time in the body. sigmaaldrich.comnih.gov
PEG derivatives are synthesized by modifying the terminal hydroxyl groups of the PEG chains with various reactive functional groups. sigmaaldrich.com This chemical modification allows for the creation of a diverse range of materials with tailored properties. nih.gov For instance, PEG can be functionalized to form hydrogels, which are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix and are resistant to protein adhesion. sigmaaldrich.comresearchgate.net These hydrogels are widely used as scaffolds for cell growth and as vehicles for the controlled release of drugs. biochempeg.comrsc.org The versatility of PEG is further expanded by creating different architectures, such as linear, branched, or multi-arm structures, which can influence the final properties of the biomaterial. sigmaaldrich.com
Significance of Acrylate (B77674) Functionality in Tunable Polymer Network Formation
Acrylate functional groups play a crucial role in the formation of tunable polymer networks due to their high reactivity and versatility in polymerization reactions. mdpi.com The carbon-carbon double bond in the acrylate group, adjacent to an electron-withdrawing carbonyl group, is highly susceptible to polymerization, particularly through free-radical mechanisms. mdpi.com This reactivity allows for rapid and efficient network formation under various conditions, including exposure to UV light in the presence of a photoinitiator. mdpi.comnih.gov
The functionality of the acrylate monomers, meaning the number of acrylate groups per molecule, is a key determinant of the final polymer network's properties. researchgate.net Monofunctional acrylates form linear polymer chains, while multifunctional acrylates, such as diacrylates, can act as crosslinkers, forming three-dimensional network structures. researchgate.netrsc.org By carefully selecting the type and ratio of mono- and multifunctional acrylate monomers, the crosslink density of the resulting polymer network can be precisely controlled. mdpi.com This tunability allows for the engineering of materials with a wide range of mechanical properties, from soft and flexible hydrogels to rigid and durable coatings. nih.gov The ability to form covalent bonds between different polymer chains ensures the stability and integrity of the final material. mdpi.com
Overview of Bis-acrylate-PEG6 as a Versatile Monomeric Building Block in Polymer Research
This compound is a bifunctional monomer that combines the desirable properties of a polyethylene (B3416737) glycol (PEG) core with the reactive nature of two terminal acrylate groups. The "PEG6" designation indicates a PEG chain with six repeating ethylene oxide units. This structure makes it a valuable and versatile building block in the synthesis of advanced polymer networks for various research applications. medchemexpress.commedchemexpress.eu
The hydrophilic PEG core of this compound imparts water solubility and biocompatibility to the resulting polymers, making them suitable for biomedical applications such as hydrogels for tissue engineering and drug delivery systems. bezwadabiomedical.comresearchgate.net The two acrylate end-groups enable it to act as a crosslinker, forming well-defined network structures upon polymerization. specificpolymers.com This crosslinking can be initiated through various methods, with photopolymerization being a common technique due to its spatial and temporal control. mdpi.comnih.gov The length of the PEG6 spacer influences the flexibility and mesh size of the resulting polymer network, allowing for the tuning of properties such as swelling behavior and mechanical strength. news-medical.net this compound is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) as a linker molecule. medchemexpress.cominvivochem.net
Chemical and Physical Properties of this compound
This compound is a well-defined chemical compound with specific properties that make it suitable for its applications. Its chemical structure consists of a central hexaethylene glycol chain functionalized with an acrylate group at each terminus.
| Property | Value | Source(s) |
| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | sigmaaldrich.com |
| CAS Number | 85136-58-9 | sigmaaldrich.comsigmaaldrich.comleobiochem.com |
| Molecular Formula | C18H30O9 | leobiochem.comambeed.com |
| Molecular Weight | 390.43 g/mol | sigmaaldrich.comleobiochem.comambeed.com |
| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Purity | Typically ≥95% | sigmaaldrich.comleobiochem.com |
| Storage Temperature | 2-8°C, sealed in a dry environment | sigmaaldrich.comsigmaaldrich.com |
Synthesis and Manufacturing of this compound
The synthesis of this compound typically involves the esterification of hexaethylene glycol with acrylic acid or one of its derivatives. A common method is the reaction of hexaethylene glycol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an appropriate organic solvent under controlled temperature conditions to prevent unwanted side reactions, such as polymerization of the acrylate groups.
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any oligomeric impurities. Standard purification techniques include column chromatography, liquid-liquid extraction, and washing with aqueous solutions to remove water-soluble impurities. The purity of the final this compound product is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure and the absence of impurities.
Polymerization Mechanisms and Kinetics of this compound
Photopolymerization
Photopolymerization is a widely used method to polymerize this compound, particularly for applications requiring spatial and temporal control over the curing process, such as in 3D printing and the fabrication of patterned hydrogels. mdpi.comnih.gov This process is initiated by the exposure of the monomer, mixed with a suitable photoinitiator, to light of a specific wavelength, typically in the ultraviolet (UV) range. mdpi.com
The photoinitiator absorbs the light energy and generates reactive species, most commonly free radicals. mdpi.com These radicals then attack the carbon-carbon double bond of the acrylate groups on the this compound monomer, initiating a chain-growth polymerization reaction. mdpi.com As a bifunctional monomer, each this compound molecule can participate in two growing polymer chains, leading to the formation of a crosslinked three-dimensional network. researchgate.net The kinetics of photopolymerization can be influenced by several factors, including the concentration of the photoinitiator, the intensity of the light source, and the presence of inhibitors such as oxygen. nih.gov
Other Polymerization Techniques
While photopolymerization is prevalent, other techniques can also be employed to polymerize this compound. These methods often rely on different initiation mechanisms.
One such method is thiol-ene polymerization , a type of click chemistry reaction. nih.gov In this process, a thiol-containing compound is reacted with the acrylate groups of this compound. nih.gov This reaction can proceed via a step-growth mechanism and can be initiated either by light or by a base catalyst. nih.govresearchgate.net The thiol-ene reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which can be an advantage over traditional free-radical photopolymerization. nih.gov
Another approach is Michael addition , where a nucleophile, such as an amine or a thiol, reacts with the acrylate double bond. nih.gov This is also a type of click reaction that can be used to form polymer networks under mild conditions. nih.gov By controlling the stoichiometry of the reactants, it is possible to create well-defined network structures. nih.gov For instance, reacting this compound with a multifunctional thiol can lead to the formation of a hydrogel. researchgate.net
Applications in Material Science and Biomedical Engineering
The unique combination of a hydrophilic PEG core and reactive acrylate end-groups makes this compound a highly valuable monomer in the development of advanced materials for a range of applications.
| Application Area | Description | Research Findings | Source(s) |
| Hydrogel Formation | This compound is a key component in the synthesis of hydrogels for tissue engineering and drug delivery. Its bifunctionality allows it to act as a crosslinker, forming a 3D polymer network that can absorb large amounts of water. | The swelling ratio and mechanical properties of the hydrogels can be tuned by varying the concentration of this compound and the polymerization conditions. These hydrogels can encapsulate cells and bioactive molecules, providing a supportive environment for tissue regeneration and enabling controlled release of therapeutics. researchgate.netnih.gov | sigmaaldrich.combezwadabiomedical.comresearchgate.netnews-medical.netnih.gov |
| Biocompatible Coatings | The PEG component of this compound provides "stealth" properties to surfaces, reducing non-specific protein adsorption and cell adhesion. This is critical for improving the biocompatibility of medical implants and devices. | Coatings created from this compound-containing polymers have been shown to effectively prevent biofouling. These coatings can be applied to various substrates to create a hydrated, protein-repellent layer, thereby enhancing the in-vivo performance and longevity of medical devices. diva-portal.orgresearchgate.net | diva-portal.orgresearchgate.netmdpi.com |
| Advanced Polymer Networks | This compound is used to create complex polymer architectures, such as interpenetrating polymer networks (IPNs) and two-stage reactive polymers. | By combining this compound with other monomers and polymerization mechanisms, materials with unique and tunable properties can be designed. For example, two-stage polymer systems can be created where an initial network is formed via one reaction (e.g., Michael addition), followed by a second polymerization of the remaining acrylate groups (e.g., photopolymerization) to further modify the material's properties. nih.govmdpi.com | mdpi.comnih.govmdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYVRRDYJQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234273 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-58-9 | |
| Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for Bis Acrylate Peg6 and Its Architectures
Chemical Pathways for the Synthesis of Bis-acrylate-PEG6 Monomers
The synthesis of this compound monomers typically involves the reaction of a polyethylene (B3416737) glycol derivative with a compound containing an acrylate (B77674) group. A common method is the esterification of hexaethylene glycol with acrylic acid or one of its derivatives, such as acryloyl chloride. This reaction results in the formation of the desired bis-acrylate-terminated PEG chain.
Another approach involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields. For instance, a microwave-assisted, solvent-free method has been developed for the functionalization of PEG with terminal methacrylate (B99206) groups, a similar chemistry that can be adapted for acrylate functionalization. researchgate.net This method involves reacting the terminal hydroxyl groups of PEG with an excess of methacrylic anhydride (B1165640), a process that can be conceptually extended to acrylic anhydride for the synthesis of this compound. researchgate.net
The purity and molecular weight of the resulting this compound are crucial for its performance in subsequent applications. Therefore, purification techniques such as column chromatography or precipitation are often employed to remove unreacted starting materials and byproducts.
Functionalization Strategies for PEG-based Acrylate Macromers
The versatility of PEG-based acrylate macromers like this compound lies in the ability to introduce additional functional groups to tailor their properties for specific applications. iu.edu This functionalization can be achieved through various chemical strategies.
One common strategy is the incorporation of bioactive molecules, such as peptides or growth factors, to enhance cell interaction with the resulting hydrogel network. mdpi.comnih.gov For example, heterobifunctional PEG linkers, such as acryloyl-PEG-RGD, can be used to introduce cell-adhesive peptides into the polymer network during cross-copolymerization. mdpi.com The RGD peptide sequence is known to facilitate cell adhesion, spreading, and focal adhesion formation. mdpi.com
Another functionalization strategy involves incorporating degradable linkages within the PEG backbone. iu.edu Since PEG hydrogels are generally stable, introducing hydrolytically or enzymatically cleavable segments allows for controlled degradation of the material over time. iu.edu For instance, macromers with the general structure acrylate–PEG–(peptide–PEG)m–acrylate can be synthesized to create hydrogels that are susceptible to degradation by specific enzymes like matrix metalloproteinases (MMPs). mdpi.com
Furthermore, functionalization can be used to tune the mechanical properties of the resulting materials. The cross-linking density of PEG hydrogels, which is controlled by the concentration and functionality of the macromers, predominantly influences the stiffness of the material. mdpi.com
Design of Tailored this compound Architectures for Specific Research Objectives
The architectural design of materials based on this compound is critical for achieving desired functionalities. This includes controlling the network structure, such as the formation of linear, branched, or star-shaped polymers.
For instance, star-shaped PEGs, which consist of multiple linear PEG arms extending from a central core, can be functionalized with acrylate groups to create highly crosslinked and homogeneous hydrogel networks. news-medical.net These star-PEG architectures can lead to hydrogels with higher moduli and improved mechanical properties compared to their linear counterparts. news-medical.net The higher density of functional groups in star-PEGs also allows for more efficient grafting of biomolecules. news-medical.net
The design of the polymer architecture can also be tailored to create injectable hydrogels. This is often achieved by co-extruding two PEG derivatives functionalized with complementary reactive groups that can crosslink in situ. news-medical.net For example, a cellularized hydrogel can be formed by crosslinking thiolated 4-armed star PEG with an acrylate-functionalized photodegradable PEG using Michael addition chemistry. news-medical.net This allows for on-demand degradation of the hydrogel using UV irradiation, enabling precise control over cellular responses. news-medical.net
The table below summarizes different architectural designs of PEG-based materials and their intended research objectives.
| Architecture | Functionalization | Research Objective |
| Linear | Acrylate end-groups | Basic hydrogel formation, studying fundamental crosslinking |
| Star-shaped (4-arm, 6-arm, 8-arm) | Acrylate end-groups, RGD peptides | Creating highly homogeneous and stiff hydrogels, enhancing cell adhesion and spreading |
| Heterobifunctional | Acrylate and NHS ester groups | Covalent attachment of peptides or proteins with primary amines |
| Degradable | Enzyme-cleavable peptide sequences | Creating cell-responsive hydrogels that allow for cell migration and tissue remodeling |
| Photodegradable | o-nitrobenzyl ether linkers | On-demand degradation of hydrogels with spatial and temporal control |
Integration of this compound in Copolymer Systems and Hybrid Material Formulations
This compound can be integrated into copolymer systems and hybrid material formulations to create materials with enhanced or synergistic properties. nih.gov Copolymerization of this compound with other monomers can be used to fine-tune the mechanical, chemical, and biological properties of the resulting material.
For example, this compound can be copolymerized with monomers that impart specific functionalities, such as temperature or pH responsiveness. This allows for the creation of "smart" hydrogels that can undergo a change in their properties in response to external stimuli.
Hybrid materials can be formed by combining this compound with other classes of materials, such as lipids or other polymers. nih.gov Polymer-lipid hybrid materials, for instance, can form vesicular structures known as polymersomes or hybrid vesicles, which have potential applications in drug delivery and as artificial cells. nih.gov The chemical compatibility between the polymer and the lipid is a critical factor in the formation of stable hybrid structures. nih.gov
The integration of this compound into more complex systems is an active area of research, with the potential to create advanced materials for a wide range of applications.
Polymerization Mechanisms and Kinetic Studies of Bis Acrylate Peg6 Systems
Photopolymerization of Bis-acrylate-PEG6 Networks
Photopolymerization is a widely utilized method for curing this compound systems, offering rapid reaction rates at ambient temperatures and spatial and temporal control over the formation of the polymer network. nih.gov This process involves the use of a photoinitiator that, upon absorption of light, generates reactive species (free radicals) that initiate the polymerization of the acrylate (B77674) groups.
Photoinitiator Systems and Their Influence on Reaction Kinetics (e.g., Type I and Type II Initiators, Acylphosphine Oxides, Camphorquinone (B77051)/Amine Systems)
The choice of photoinitiator is a critical factor that significantly influences the kinetics of photopolymerization. uvebtech.commdpi.com Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction). polymerinnovationblog.comresearchgate.netastm.org
Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon UV irradiation to form free radicals. polymerinnovationblog.comastm.org A prominent class of Type I initiators are acylphosphine oxides . nih.gov These compounds, such as bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), are known for their high efficiency. researchgate.net They absorb light in the near-UV and visible light range (350–400 nm), which allows for deeper curing of thick or pigmented samples. uvebtech.comresearchgate.net The photolysis of acylphosphine oxides is very fast and generates highly reactive phosphinoyl radicals, leading to high polymerization rates and final conversion. astm.orgresearchgate.net For instance, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a water-soluble acylphosphine salt, has demonstrated significantly faster gelation times for PEG-diacrylate (PEGDA) solutions compared to more traditional initiators like Irgacure 2959 when exposed to 365 nm light. nih.gov
Other common Type I initiators include α-hydroxyalkylphenones (HPs), such as 2-hydroxy-2-methyl-1-phenyl-propan-1-one. nih.gov
Type II Photoinitiators: These systems require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate radicals. polymerinnovationblog.comuvabsorber.com Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical. uvabsorber.commdpi.com This bimolecular process generally makes them less efficient than Type I systems. researchgate.net
A classic example of a Type II system is the Camphorquinone (CQ)/amine system , which is widely used, particularly in dental applications, due to its sensitivity to visible blue light (around 470 nm). researchgate.netki.seresearchgate.net The effectiveness of the CQ/amine system is dependent on the concentration of both components and the specific structure of the amine co-initiator. ki.seresearchgate.net The addition of amines significantly accelerates the polymerization reaction compared to using camphorquinone alone. ki.se However, these systems can be prone to oxygen inhibition. ki.se
The selection of the photoinitiator system has a direct impact on the reaction kinetics, as summarized in the table below.
| Photoinitiator Type | Mechanism | Common Examples | Kinetic Influence |
| Type I | Unimolecular cleavage | Acylphosphine Oxides (e.g., BAPO, TPO), α-Hydroxyalkylphenones | Fast photolysis, high radical generation efficiency, rapid polymerization rates, high degree of conversion. researchgate.net |
| Type II | Bimolecular H-abstraction | Camphorquinone/Amine, Benzophenone/Amine | Generally slower initiation, dependent on co-initiator concentration, can be sensitive to oxygen. researchgate.netuvabsorber.comki.se |
Effects of Light Intensity, Wavelength, and Curing Time on Polymerization Dynamics
The dynamics of this compound photopolymerization are strongly dependent on the parameters of the light source. researchgate.net
Light Intensity: Increasing the light intensity (irradiance) generally leads to a higher concentration of free radicals, which in turn increases the rate of polymerization. bomar-chem.comnih.gov This can result in a faster cure and potentially a higher final double bond conversion. nih.gov However, very high intensities can sometimes lead to the formation of shorter polymer chains and a less homogenous network due to rapid surface curing that limits light penetration. radtech.org For a constant total energy exposure (intensity × time), the degree of conversion and depth of cure can remain consistent regardless of the specific intensity and time combination. nih.gov
Wavelength: The wavelength of the curing light must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. nih.gov Acylphosphine oxides, for example, have absorption peaks in the 360-400 nm range, making them suitable for longer wavelength UV-A and near-visible light sources, which can penetrate deeper into the sample. polymerinnovationblog.comresearchgate.net Camphorquinone systems are designed for the blue light region (450-490 nm). nih.gov Using a wavelength that is strongly absorbed at the surface can lead to a shallow cure depth, while longer wavelengths may allow for more uniform, deeper curing. bomar-chem.com
Curing Time: The duration of light exposure directly impacts the extent of polymerization. Longer curing times generally lead to higher double bond conversion, although the reaction rate slows down as the network vitrifies and mobility of reactive species decreases. mdpi.com The relationship between curing time and conversion is typically rapid at first and then plateaus as the reaction becomes diffusion-controlled. mdpi.com Studies have shown that for PEGDA hydrogels, parameters like UV exposure time significantly affect the final properties of the cross-linked network. researchgate.net
| Parameter | Effect on Polymerization Dynamics |
| Light Intensity | Higher intensity generally increases polymerization rate and may enhance final conversion. nih.gov |
| Wavelength | Must match the photoinitiator's absorbance for efficient initiation; affects the depth of cure. nih.gov |
| Curing Time | Longer exposure increases the degree of conversion until vitrification limits further reaction. mdpi.com |
Oxygen Inhibition Phenomena and Strategies for Mitigation
Free-radical polymerization of acrylates is notoriously susceptible to oxygen inhibition. bomar-chem.com Molecular oxygen can interact with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive towards polymerization and effectively terminate the chain reaction. bomar-chem.comuvebtech.com This phenomenon is most pronounced at the surface exposed to air, often resulting in a tacky or uncured layer. bomar-chem.com
Several strategies have been developed to mitigate the effects of oxygen inhibition:
Chemical Methods:
Amine Synergists: Tertiary amines, often used as co-initiators in Type II systems, can also help reduce oxygen inhibition by reacting with peroxy radicals to regenerate active radicals. bomar-chem.comuvebtech.com
Thiols: Thiol compounds are highly effective oxygen scavengers. bomar-chem.comuvebtech.com They readily donate a hydrogen atom to peroxy radicals, creating a thiyl radical that can continue the polymerization chain. uvebtech.com
Ethers: Polyether structures, such as the PEG backbone in this compound itself, can offer some resistance to oxygen inhibition through hydrogen abstraction from the carbon atoms alpha to the ether oxygen. uvebtech.com
Physical Methods:
Inert Atmosphere: Curing the system in an inert environment, such as under nitrogen or argon, is a highly effective but often more expensive method to eliminate oxygen from the reaction zone. radtech.orgresearchgate.net
Barrier Coatings: Applying a transparent film or a layer of wax that migrates to the surface can create a physical barrier to oxygen diffusion. bomar-chem.comradtech.org
Process-Based Strategies:
Increased Light Intensity: A higher light intensity generates a greater concentration of free radicals, which can help to consume dissolved oxygen more quickly and favor polymerization over inhibition. bomar-chem.comuvebtech.com
Increased Photoinitiator Concentration: Using a higher concentration of photoinitiator can also increase the rate of radical generation, helping to overcome the inhibitory effects of oxygen. radtech.orgresearchgate.net
| Mitigation Strategy | Mechanism | Advantages | Disadvantages |
| Inert Atmosphere (N₂, Ar) | Physically removes oxygen from the curing environment. researchgate.net | Highly effective. bomar-chem.com | Increased cost and complexity. researchgate.net |
| Amine/Thiol Additives | Chemically scavenge oxygen and peroxy radicals. bomar-chem.comuvebtech.com | Effective, can enhance reaction rate. | Potential for odor (thiols) or yellowing (amines). bomar-chem.com |
| Increased Light Intensity | Generates radicals at a rate that outcompetes inhibition. uvebtech.com | Simple to implement. | Can be cost-prohibitive, may affect network structure. bomar-chem.com |
| Barrier Film/Wax | Prevents atmospheric oxygen from diffusing into the resin. radtech.org | Effective and low cost. | Film must be removed; waxes can affect surface properties. bomar-chem.com |
Real-Time Monitoring Techniques for Photopolymerization Progress (e.g., Real-Time Fourier Transform Infrared Spectroscopy, Photo-Differential Scanning Calorimetry)
To accurately study the kinetics of rapid photopolymerization reactions, real-time monitoring techniques are essential.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful and widely used technique for monitoring the polymerization of acrylate-based systems. adhesivesmag.comspectroscopyonline.com By continuously acquiring FTIR spectra during UV exposure, the disappearance of specific IR absorption bands associated with the acrylate double bond can be tracked. kaplanscientific.nlyoutube.com The C=C double bond in acrylates has characteristic peaks, such as the one at approximately 810 cm⁻¹, whose decrease in absorbance is directly proportional to the degree of monomer conversion. kaplanscientific.nlkpi.ua This allows for the precise determination of polymerization rates and final conversion as a function of time. researchgate.net
Analysis of Double Bond Conversion and Reaction Diffusion Mechanisms
The double bond conversion (DBC) is a key parameter that defines the extent of the polymerization reaction and ultimately determines the final properties of the cross-linked this compound network. kpi.ua As the polymerization proceeds, the viscosity of the system increases dramatically, leading to the formation of a cross-linked gel. d-nb.info
At this point, the reaction kinetics transition from being chemically controlled to being diffusion-controlled . radtech.org The mobility of the large polymer radicals and unreacted monomers becomes severely restricted by the growing network. kpi.ua This phenomenon, known as auto-deceleration, causes the polymerization rate to slow down significantly, and the reaction may stop before all double bonds have been consumed, resulting in a final DBC of less than 100%. kpi.ua The final conversion is influenced by the flexibility of the polymer backbone; for instance, higher molecular weight PEGDA oligomers can lead to higher DBC because the longer, more flexible chains allow for greater mobility later in the reaction. kpi.ua The formation of a dense network can trap unreacted functional groups, limiting the ultimate cross-linking density. d-nb.inforesearchgate.net
Thermally Initiated Polymerization of this compound Systems
While photopolymerization is the predominant method for curing this compound due to its high speed and control, thermal initiation is another potential pathway for free-radical polymerization. This process would involve the use of a thermal initiator, such as a peroxide or an azo compound, which decomposes upon heating to generate free radicals. However, based on the reviewed scientific literature, research focusing specifically on the thermally initiated polymerization of this compound is not widely reported. The vast majority of studies focus on photopolymerization, leveraging the inherent advantages of light-curing for applications involving these materials.
Spontaneous Curing and pH-Dependent Polymerization of this compound Derivatives
The polymerization of this compound systems can occur spontaneously under specific conditions, primarily driven by a Michael-type addition reaction. This reaction involves the nucleophilic addition of a Michael donor to the activated acrylate group (a Michael acceptor). In aqueous environments, water molecules or, more significantly, hydroxide (B78521) ions can act as nucleophiles, initiating the polymerization cascade. The propensity for this spontaneous curing is highly dependent on the pH of the solution.
The kinetics of this pH-dependent polymerization are significantly influenced by the concentration of hydroxide ions. In basic conditions, the increased concentration of the potent nucleophile, OH⁻, accelerates the rate of the Michael addition reaction, leading to more rapid gelation. This is because the deprotonation of any present thiol groups (if applicable in a mixed system) or the direct attack of hydroxide on the acrylate is favored at higher pH. The gelation time, therefore, can be tuned by adjusting the pH of the precursor solution. More rapid gel formation is consistently observed under basic conditions. nih.gov
Research on similar poly(ethylene glycol) (PEG) systems with Michael-acceptor end groups, such as maleimide, has demonstrated this pH-dependent behavior. In a study involving maleimide- and thiol-terminated PEG macromers, the gelation time was significantly affected by the pH of the buffer solution. nih.gov This principle is directly applicable to this compound systems, where the acrylate group serves as the Michael acceptor.
| pH of Buffer Solution | Gelation Time |
|---|---|
| 6.5 | > 24 hours |
| 7.4 | ~20 hours |
| 8.0 | < 1 hour |
This table illustrates the significant impact of pH on the gelation time of a PEG-based hydrogel system formed via Michael-type addition, a mechanism relevant to the spontaneous curing of this compound. Data is adapted from a study on a comparable PEG-maleimide/thiol system. nih.gov
Advanced Polymerization Techniques for Controlled Network Formation (e.g., Thiol-Ene Chemistry, Click Chemistry)
To achieve more precise control over the network structure of this compound hydrogels, advanced polymerization techniques such as thiol-ene chemistry and click chemistry are employed. These methods offer advantages over conventional free-radical polymerization, including the formation of more homogeneous networks and milder reaction conditions.
Thiol-Ene Chemistry: This approach involves the reaction between a thiol group and an 'ene' group, such as an acrylate. The polymerization can proceed via a step-growth mechanism, which leads to a more uniform network structure compared to the chain-growth polymerization of acrylates alone. nih.gov Thiol-norbornene systems, a related type of thiol-ene chemistry, have been shown to form more idealized network structures with minimal heterogeneity compared to acrylate-based systems. nih.gov The gelation in thiol-ene systems can be significantly faster than in purely acrylate systems under similar photoinitiation conditions. nih.gov
A comparative study between photopolymerizable thiol-norbornene PEG and acrylate-based PEG hydrogels highlighted key differences in their polymerization kinetics and resulting network properties. The thiol-norbornene system exhibited a much shorter gel point, indicating faster network formation. nih.gov
| Parameter | Acrylate System | Thiol-Norbornene System |
|---|---|---|
| Gel Point (without cells) | ~20-30 s | ~10 s |
| Final Shear Storage Modulus (without cells) | 3840 (430) Pa | 2270 (640) Pa |
This table compares the gelation point and final shear storage modulus of acrylate and thiol-norbornene PEG hydrogels, demonstrating the faster kinetics of the thiol-ene system. Data is sourced from a comparative study on these hydrogel systems. nih.gov
Click Chemistry: The term "click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used in polymer science. For the application with this compound, the acrylate groups would first need to be functionalized to contain either an azide (B81097) or an alkyne group. This modification allows for the subsequent crosslinking with a complementary functionalized molecule. The CuAAC reaction is known for its high yield and compatibility with a wide range of functional groups, proceeding under mild conditions, often in aqueous solutions. This versatility makes it a powerful tool for creating well-defined polymer networks.
Investigation of Polymerization-Induced Strain and Resultant Network Homogeneity
The process of polymerization itself can induce strain within the developing network, which in turn affects the final homogeneity of the hydrogel. In the free-radical polymerization of this compound, the chain-growth mechanism can lead to the formation of localized, densely cross-linked regions, resulting in a heterogeneous network structure. nist.gov
Recent studies on photopolymerized poly(ethylene glycol) diacrylate (PEGDA) hydrogels have revealed a complex network architecture that deviates from the classical model of a uniform network. acs.orgucsb.edu This complexity arises from the formation of stiff polyacrylate (PA) chains that act as multifunctional, densely grafted cross-linkers for the more flexible PEG chains. acs.orgucsb.edu This leads to a microstructure that can be described as a network of bottlebrush-like polymers with rod-like PA cores. nih.gov
The formation of these rigid PA domains introduces significant structural inhomogeneity. Small-angle neutron scattering (SANS) studies on PEGDM (poly(ethylene glycol) dimethacrylate) hydrogels have shown the presence of reinforcing cross-linked clusters, confirming the non-uniform nature of these networks. nist.gov The size and distribution of these clusters are dependent on factors such as the molecular weight of the PEG precursor and the monomer concentration. nist.gov
This inherent heterogeneity means that the network contains regions of varying crosslink density and, consequently, different mechanical properties at the microscale. The polymerization-induced strain is not uniformly distributed, leading to internal stresses that can impact the bulk properties and long-term stability of the hydrogel.
| Structural Feature | Description |
|---|---|
| Network Architecture | Complex, heterogeneous network composed of flexible PEG chains interconnected by stiff, multifunctional polyacrylate (PA) cross-linkers. acs.orgucsb.edu |
| Microstructure | Often described as a network of bottlebrush-like polymers with rod-like PA cores. nih.gov |
| Inhomogeneities | Presence of densely cross-linked clusters or domains, leading to variations in local network density. nist.gov |
| Resultant Strain | Non-uniformly distributed internal stresses due to the heterogeneous nature of the polymerization process. |
This table summarizes the key structural features of hydrogel networks formed from the photopolymerization of PEG-diacrylates, which are analogous to this compound.
Structural Characterization and Network Architecture Analysis of Bis Acrylate Peg6 Derived Materials
Spectroscopic Characterization of Polymer Networks
Spectroscopic methods are fundamental in confirming the chemical structure and the extent of polymerization in Bis-acrylate-PEG6 networks.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for analyzing the chemical composition of these polymer networks. tib.eu The polymerization of this compound monomers is monitored by observing the disappearance or reduction of the peak associated with the C=C double bond, typically found around 1637 cm⁻¹. mdpi.com Concurrently, changes in the vicinity of the C=O bond, which shifts from approximately 1716 cm⁻¹ in the monomer to a higher wavenumber (e.g., 1728 cm⁻¹) in the crosslinked hydrogel, indicate the conversion of the acrylate (B77674) groups and the formation of the polymer network. scirp.orgaip.org FTIR analysis has been successfully used to confirm the incorporation of all components in composite hydrogels, such as those combining PEGDA with gelatin or chitosan. tib.euaip.orgmdpi.com
Raman Spectroscopy offers a complementary method for monitoring the polymerization process, particularly in aqueous environments due to the low Raman scattering of water. scirp.org Similar to FTIR, the decrease in the intensity of the C=C stretching peak (around 1638-1644 cm⁻¹) is a direct measure of the degree of crosslinking. mdpi.comresearchgate.net This technique has been effectively used to confirm the formation of interpenetrating polymer networks (IPNs) by observing the reappearance and subsequent disappearance of the C=C peak during the sequential polymerization steps. mdpi.com Raman spectroscopy can also distinguish the characteristic bands of different components in a composite material, confirming their successful crosslinking. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and the degree of acrylation. nih.gov Proton NMR (¹H NMR) is used to verify the successful synthesis of the PEGDA monomer and to quantify the degree of acrylation by comparing the peak areas of the acrylic protons (olefinic region, ~6.0-6.6 ppm) with those of the PEG backbone methylene (B1212753) groups (~3.7 ppm). mdpi.comgatech.edu After polymerization, the disappearance or significant broadening of the peaks corresponding to the acrylate vinyl protons confirms the formation of the crosslinked network. mdpi.com Carbon-13 NMR (¹³C NMR) can also be employed to identify the different carbon environments within the polymer network, further confirming its structure. nih.govresearchgate.net
| Spectroscopic Technique | Key Observables | Typical Wavenumber/Chemical Shift | Interpretation |
| FTIR | C=C stretching | ~1637 cm⁻¹ | Disappearance indicates polymerization. mdpi.com |
| C=O stretching | Shift from ~1716 cm⁻¹ to ~1728 cm⁻¹ | Confirms change in chemical environment upon crosslinking. scirp.org | |
| Raman | C=C stretching | ~1638-1644 cm⁻¹ | Intensity decrease correlates with crosslinking degree. mdpi.comresearchgate.net |
| ¹H NMR | Acrylic Protons | ~6.0-6.6 ppm | Disappearance confirms polymerization. mdpi.com |
| PEG Backbone | ~3.7 ppm | Used as a reference for quantifying acrylation. mdpi.com | |
| ¹³C NMR | Carbonyl Carbon | ~152-156 ppm | Confirms the presence of ester groups in the network. nih.govresearchgate.net |
| PEG Backbone Carbon | ~69.8 ppm | Characteristic of the repeating ethylene (B1197577) glycol units. nih.govresearchgate.net |
Morphological Investigations of Polymeric Structures
Scanning Electron Microscopy (SEM) is a critical technique for visualizing the three-dimensional architecture of this compound derived materials, including their pore structure and surface topography. pressbooks.pub The morphology of these hydrogels is highly tunable by altering synthesis parameters. mdpi.com
The surface topography of this compound materials can also be characterized using SEM. nih.gov The surface can range from relatively smooth to highly irregular with various micro- and nanoscale features, depending on the specific composition and preparation method. nih.govresearchgate.net For example, in bis-acryl composite resins, SEM has revealed irregular surfaces with filler particles of varying sizes and shapes. nih.gov Techniques like atomic force microscopy (AFM) can provide even higher resolution topographical information, revealing nanoscale domains resulting from phase separation in multicomponent systems. psu.edumdpi.comrsc.org
| Precursor Molecular Weight | Resultant Pore Size (μm) | Reference |
| PEGDA-3.4k | 9–13 | nih.gov |
| PEGDA-20k | 38–42 | nih.gov |
| PHEMA-PEGDA (52% water) | ~2 | plos.org |
| PHEMA-PEGDA (59% water) | ~8 | plos.org |
Determination of Network Connectivity and Crosslinking Density
The degree of network formation and the density of crosslinks are critical parameters that dictate the mechanical and swelling properties of this compound hydrogels.
Gel Fraction Analysis is a straightforward and widely used method to quantify the efficiency of the network formation. mdpi.com It involves measuring the insoluble portion of the polymer network after extraction with a suitable solvent. The gel fraction represents the amount of monomer that has been successfully incorporated into the crosslinked network. mdpi.com A high gel fraction, often in the range of 87.7–99.6% for PEG-based hydrogels, indicates a high degree of crosslinking. mdpi.com Studies have shown that the gel fraction generally increases with higher concentrations of the monomer, crosslinker, and initiator, as this provides more components available for the polymerization reaction. mdpi.com Leaching tests, which measure the amount of soluble polymer, can also be used to evaluate the efficiency of the crosslinking reaction, with gel fractions above 84% being reported for well-formed PEG networks. diva-portal.org
The crosslinking density , or the number of crosslinks per unit volume, is a fundamental property of the polymer network. mdpi.com It is inversely related to the molecular weight between crosslinks (Mc). A higher crosslinking density results in a more tightly connected network. mdpi.com This parameter can be indirectly assessed through various means. For example, increasing the weight ratio of PEGDA in a copolymer system, while keeping the molecular weight constant, leads to an increased crosslinking density. mdpi.com Spectroscopic methods that quantify the conversion of double bonds, as discussed in section 4.1, also provide an indirect measure of the crosslinking density. mdpi.com
Analysis of Hydrogel Network Characteristics
The performance of hydrogels is intimately linked to their internal network characteristics, such as mesh size and pore interconnectivity, which govern transport properties and interactions with the biological environment.
Mesh Size (ξ) refers to the linear distance between two adjacent crosslink points in a swollen polymer network. researchgate.netresearchgate.net It represents the molecular porosity of the hydrogel and is a critical factor influencing the diffusion of molecules through the matrix. researchgate.net The mesh size can be calculated from experimental data using theories like the equilibrium swelling theory and rubber elasticity theory. researchgate.net It is well-established that the mesh size increases with the molecular weight of the PEG precursor. researchgate.netresearchgate.net For example, decreasing the molecular weight of a PEG monomer from 20 kDa to 5 kDa can result in a ~58% decrease in mesh size. researchgate.net Conversely, increasing the polymer concentration leads to a smaller mesh size. researchgate.netrsc.org For instance, increasing a PEG-based monomer concentration from 4% to 20% (w/w) can decrease the mesh size by approximately 40%. researchgate.net
Pore Interconnectivity describes the extent to which the pores within the hydrogel are connected to one another, forming a continuous network of channels. This property is crucial for applications requiring cell migration and nutrient transport throughout the scaffold. koreamed.orgscispace.com While SEM provides visual evidence of pore structure, assessing interconnectivity can be challenging. mdpi.com Techniques like solvent casting with particle leaching are specifically designed to create interconnected pore networks. nih.gov The geometry of the porogen particles used can influence the resulting interconnectivity, with spherical particles often yielding more interconnected pores than cubic ones. nih.gov Some hydrogel formulations may result in closed-pore structures, while others exhibit interconnected pores, a feature that can be controlled by adjusting the composition, such as the molecular weight of PEGDA. mdpi.com
Crosslinking Efficiency refers to the fraction of crosslinking molecules that effectively form crosslinks in the polymer network. It is related to the gel fraction and the degree of conversion of functional groups. Qualitative evaluation of crosslinking efficiency can be done through gel fraction analysis. mdpi.com Rheological measurements during polymerization can also provide insights, with higher storage modulus (G') values indicating a more efficiently formed, compact network. mdpi.com
| Parameter | Influencing Factors | Effect |
| Mesh Size | PEG Molecular Weight | Increases with higher MW. researchgate.netresearchgate.net |
| Polymer Concentration | Decreases with higher concentration. researchgate.net | |
| Pore Interconnectivity | Synthesis Method (e.g., Porogen Leaching) | Can be designed to be high. nih.gov |
| Precursor Composition | Can be controlled by monomer choice. mdpi.com | |
| Crosslinking Efficiency | Monomer/Crosslinker Concentration | Increases with higher concentration. mdpi.commdpi.com |
Examination of Microstructural Features and Phase Separation Phenomena
In multicomponent systems or under certain processing conditions, this compound derived materials can exhibit complex microstructural features and phase separation.
Microstructural Features beyond simple porosity can arise from the specific interactions between polymer chains and the solvent or other components. The polymerization of PEGDA itself leads to a unique microstructure where PEG chains are interconnected by densely grafted, rod-like polyacrylate chains that act as multifunctional cross-linkers. acs.orgsemanticscholar.orgnih.gov This is fundamentally different from the microstructure of more "classic" polymer gels. semanticscholar.org
Phase Separation is a phenomenon where a homogeneous solution separates into two or more distinct phases, often driven by thermodynamic incompatibility between the components. psu.edu In PEG-based systems, phase separation can be induced by the presence of salts (salting-out effect) or by mixing with other polymers like gelatin. rsc.orgmdpi.comresearchgate.net This process can be harnessed to create materials with complex surface topographies and morphologies. psu.edu For example, the in-situ phase separation and crosslinking of mixtures of a hyperbranched fluoropolymer and PEG can generate surfaces with nanoscopically resolved domains. psu.edu The tendency for phase separation is influenced by factors such as the molecular weight of the PEG, with longer chains facilitating the process. rsc.org Spectroscopic and calorimetric techniques can be used to study the solvation structures and thermodynamic driving forces behind phase separation. rsc.org In some cases, phase separation can be observed as the formation of distinct domains or aggregates within the material when analyzed by SEM or AFM. psu.edumdpi.com
Advanced Material Performance Studies and Structure Property Relationships in Bis Acrylate Peg6 Systems
Mechanical Performance of Bis-acrylate-PEG6 Networks
The mechanical integrity of hydrogels formed from this compound, a derivative of polyethylene (B3416737) glycol (PEG) where the hydroxyl end-groups are replaced by acrylate (B77674) functionalities, is a critical determinant of their utility. mdpi.com These hydrogels are formed through the polymerization of the acrylate groups, creating a crosslinked network. acs.org The mechanical response of these networks is viscoelastic, exhibiting both solid-like and liquid-like properties. inderscienceonline.comresearchgate.net
The viscoelastic nature of this compound hydrogels can be comprehensively characterized using rheology, which measures the material's response to applied stress or strain. measurlabs.comanton-paar.com Key parameters obtained from rheological tests include the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored during deformation, while the loss modulus signifies the viscous component, or the energy dissipated as heat.
In photocurable this compound systems, rheological measurements can monitor the gelation process in real-time. gammadata.se Upon initiation of polymerization, both G' and G'' increase as the liquid monomer solution transforms into a solid-like gel. gammadata.se Typically, the gel point is identified as the crossover point where G' equals G''. Post-gelation, the storage modulus (G') of the fully cured hydrogel is significantly higher than the loss modulus (G''), indicating a predominantly elastic, solid-like network. figshare.com The magnitude of G' is a direct measure of the hydrogel's stiffness and crosslinking degree. acs.org Dynamic frequency sweep tests can further elucidate the network structure, where a stable G' over a range of frequencies suggests a well-formed, covalently crosslinked network. figshare.com
Beyond rheological properties, the mechanical performance of this compound hydrogels is often assessed through tensile and compression testing to determine parameters like tensile strength and compressive modulus. inderscienceonline.comresearchgate.net These properties are crucial for applications where the hydrogel will experience mechanical loads. The initial moduli measured for polyethylene glycol diacrylate (PEGDA) hydrogels can range from 10^4 to 10^7 Pa. inderscienceonline.comresearchgate.net
The mechanical properties are highly tunable. For instance, in semi-interpenetrating networks (semi-IPNs) composed of 6% w/v PEG-bis-acrylate phosphate (B84403) (PEG-bis-AP) with a PEG length of 6 units and varying concentrations of hyaluronic acid (HA), the elastic modulus was found to be in the range of 8–10 kPa. nih.gov Increasing the concentration of the this compound component in such composite systems generally leads to a higher elastic modulus. nih.gov For example, increasing the concentration of a 6% w/w HA:PEGdA formulation from 6% to 10% PEG-bis-AP resulted in an increase in the elastic modulus from 10.2 kPa to 76.0 kPa. nih.gov
| PEG-bis-AP (PEG6) Concentration (% w/v) | Elastic Modulus (kPa) |
|---|---|
| 6 | 10.2 ± 2.07 |
| 8 | 28.0 ± 2.65 |
| 10 | 76.0 ± 3.61 |
The mechanical properties of hydrogels derived from Bis-acrylate-PEG are fundamentally governed by the network structure. acs.org Key parameters that can be modulated to tune mechanical integrity include crosslinking density and the length of the PEG chains. diva-portal.org
Crosslinking Density: A higher concentration of the this compound monomer leads to a higher crosslinking density. acs.org This results in a more tightly woven network, which restricts the mobility of the polymer chains. Consequently, hydrogels with higher crosslinking densities exhibit increased stiffness, as reflected by a higher storage modulus (G') and compressive modulus. acs.org
PEG Chain Length: The "6" in this compound denotes a specific, relatively short polyethylene glycol chain. The length of the PEG chain between the acrylate crosslinks is a critical design parameter. Shorter PEG chains, like in PEG6, result in a higher crosslink density for a given weight concentration compared to longer-chain precursors. This increased density leads to stiffer and often more brittle hydrogels. mdpi.com Conversely, using PEG diacrylates with longer PEG chains increases the distance between crosslinks, allowing for more chain mobility and resulting in more flexible and elastic materials with a lower elastic modulus. mdpi.comdiva-portal.org
Degradation Kinetics and Mechanisms in this compound Derived Materials
The degradation of this compound hydrogels is a critical characteristic, particularly for biomedical applications where controlled resorption or release is desired. The primary degradation mechanisms involve the cleavage of chemical bonds within the network, which can be triggered by hydrolysis or enzymatic action. nih.govsigmaaldrich.com
The ester linkages formed at the junction of the PEG chain and the acrylate group are susceptible to hydrolysis, where water molecules cleave the bond. nih.govnih.gov This is considered the primary mechanism of in vivo degradation for standard PEGDA hydrogels. nih.gov The process leads to a reduction in crosslinking density, which manifests as a decrease in the hydrogel's modulus and an increase in its swelling. nih.gov Following sufficient chain scission, polymer fragments become soluble and diffuse out of the hydrogel, resulting in mass loss. nih.gov
The rate of hydrolytic degradation is influenced by several factors:
Network Structure: The degradation rate is dependent on the network density. nih.gov Hydrogels with a higher crosslinking density, such as those typically formed from the short-chained this compound, have a slower degradation rate. This is because the denser network can limit water diffusion into the matrix.
Environmental Conditions: The rate of ester hydrolysis is sensitive to pH. Degradation is generally accelerated in basic conditions. mdpi.com
Backbone Chemistry: While the primary hydrolytic sites are the ester groups, the polyether backbone of PEG can be susceptible to oxidative degradation, though hydrolysis of the ester linkage is the dominant mechanism for PEGDA. nih.govnih.gov
By controlling these factors, particularly the crosslinking density via the concentration of this compound, a controlled degradation profile can be engineered. nih.gov
While the ester bonds in this compound networks can be non-specifically cleaved by enzymes like esterases, this is not a commonly utilized pathway for achieving controlled enzymatic degradation. sigmaaldrich.commdpi.com The degradation rate via this pathway can be influenced by the local concentration of such enzymes in a biological environment. frontiersin.org For instance, the degradation of some polymer blends containing PEGDA has been shown to be accelerated in the presence of lipase. frontiersin.org
Photodegradation Mechanisms and Control
The photodegradation of hydrogels based on poly(ethylene glycol) acrylate involves mechanisms centered on the light-induced cleavage of the polymer network. While studies specifically detailing the photodegradation of this compound are not prevalent, the behavior of structurally similar poly(ethylene glycol) methacrylate (B99206) (PEGMA) and other PEG-acrylate based systems provides significant insight. The primary mechanism is the cleavage of the hydrated PEG and poly(meth)acrylate chains upon exposure to high-intensity ultraviolet (UV) light, particularly UVC radiation. acs.org This process leads to the decrosslinking of the polymer network, altering its material properties. acs.org
The degradation process is largely attributed to the susceptibility of the ester bonds within the acrylate groups to hydrolysis, a reaction that can be accelerated by UV light. Furthermore, the polyether backbone of PEG itself can undergo chain scission through photo-oxidation. nih.gov This process typically involves a free-radical chain mechanism, resulting in the formation of polymer hydroperoxides which can then decompose to cause chain scission. nih.gov The presence of oxygen can facilitate this photo-oxidation. frontiersin.org
Control over the photodegradation process is a key area of research, enabling the development of materials with programmable lifespans and responses. One advanced method for controlling degradation is through two-photon induced erosion. nih.govnist.govnih.gov This technique uses a focused laser to induce degradation in a highly localized, three-dimensional space within the hydrogel. nih.govnist.gov By controlling parameters such as laser power and exposure time, defined features can be patterned within the gel structure, allowing for precise spatial and temporal control over the material's breakdown. nist.govnih.gov This level of control is crucial for applications requiring on-demand degradation or the creation of complex micro-architectures within the material. mdpi.com
Interactions with Aqueous Environments
The interaction of this compound hydrogels with water is fundamental to their function, governing their swelling behavior, dimensional stability, and the potential release of internal components.
Hydrogels, by definition, are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. acs.org The swelling behavior of this compound and other PEG-diacrylate (PEGDA) hydrogels is dictated by a balance between the thermodynamic affinity of the hydrophilic PEG chains for water and the counteracting elastic retraction force of the crosslinked network. The point at which these forces balance determines the Equilibrium Water Content (EWC).
Several factors significantly influence the swelling ratio and EWC of these hydrogels:
PEG Molecular Weight: For a given weight percentage, using a PEGDA precursor with a higher molecular weight (i.e., a longer PEG chain between the acrylate groups) results in a lower crosslink density. researchgate.net This creates a network with larger mesh sizes, allowing it to imbibe more water and exhibit a higher EWC. nih.gov
Environmental Factors (pH and Ionic Strength): The swelling of PEGDA hydrogels is sensitive to the conditions of the surrounding aqueous medium. Studies on low molecular weight PEGDA hydrogels have shown that swelling is dependent on the ionic strength (IonS) of the solution, with swelling reductions of up to 20-30% observed as ionic strength increases from 0 to 300 mM. acs.org This is attributed to a decrease in the osmotic pressure difference between the gel and the external solution. Changes in pH have a lesser, but still noticeable, effect, with swelling increments of about 10% reported as pH increases from 2.5 to 11. acs.orgacs.org
Temperature: Temperature can also influence swelling kinetics and equilibrium. For some PEGDA hydrogels, incubation at 37°C resulted in slightly higher swelling ratios compared to room temperature. acs.org
The following table summarizes the general influence of key parameters on the swelling of PEGDA-based hydrogels.
| Parameter | Effect on Swelling Ratio / EWC | Rationale |
| Increasing Polymer Concentration | Decreases | Increases crosslink density, enhancing the elastic retraction force of the network. acs.orgacs.org |
| Increasing PEG Molecular Weight | Increases | Decreases crosslink density for a given weight %, leading to a larger network mesh size. nih.govresearchgate.net |
| Increasing Ionic Strength | Decreases | Reduces the osmotic pressure driving water into the hydrogel. acs.orgresearchgate.net |
| Increasing Temperature | Slight Increase | Can increase polymer chain mobility and affect water-polymer interactions. acs.orgdiva-portal.org |
During the polymerization process to form a hydrogel, the crosslinking reaction may not proceed to 100% completion. This results in the presence of unreacted monomers, oligomers, and photoinitiators that are not covalently incorporated into the polymer network. acs.org These components, collectively known as the soluble fraction or leachables, can diffuse out of the hydrogel when it is placed in an aqueous environment. mdpi.com
The characterization of these leachable components is critical, particularly for biomedical applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and quantify the soluble fractions. acs.orgnih.gov Studies on 3D-printed PEGDA hydrogels have used 1H NMR to confirm the presence of unreacted PEGDA monomers and photoinitiator traces in the swelling medium after incubation. acs.org The amount of leached material is inversely related to the degree of crosslinking; a more efficiently crosslinked network will have a smaller soluble fraction. nist.gov For instance, a study on well-formed PEG-dendrimer hydrogels reported a soluble fraction of approximately 2.9%. nist.gov Another investigation on PEGDA hydrogels noted a soluble non-crosslinked fraction of 11.4% ± 0.6% that diffused out during the initial 24 hours of swelling. mdpi.com
The process of washing or dialyzing the hydrogel in a suitable solvent (like deionized water or ethanol) after synthesis is a standard procedure to remove these unreacted components, ensuring the purity and stability of the final material. frontiersin.orgmdpi.com Monitoring the mass loss of the hydrogel during degradation studies also provides information on the rate at which the network breaks down into soluble polymer fractions. nih.gov
Biomedical Applications of Bis Acrylate Peg6 Based Materials
Development of Hydrogel Scaffolds for Tissue Engineering
Hydrogel scaffolds are a cornerstone of tissue engineering, providing a three-dimensional environment that mimics the native extracellular matrix (ECM) to support cellular activities and guide tissue formation. nih.govrsc.org Bis-acrylate-PEG6 is utilized in creating these scaffolds due to the advantageous properties of PEG, which include its ability to form hydrogels with high water content and its resistance to non-specific protein binding, thereby minimizing inflammatory responses. researchgate.netfrontiersin.org The acrylate (B77674) groups enable covalent cross-linking, which stabilizes the hydrogel structure and allows for the incorporation of cells and bioactive molecules. zu.edu.pk
In soft tissue engineering, hydrogels must be flexible and possess mechanical properties that match the native tissue. This compound-based hydrogels can be formulated to be soft and pliable, making them suitable for applications such as wound healing and muscle tissue regeneration. researchgate.netresearchgate.net For wound healing, these hydrogels can provide a moist environment conducive to healing and can be designed to deliver therapeutic agents directly to the wound site. nih.gov In muscle tissue engineering, the tunable mechanical properties of these hydrogels can help mimic the elasticity of muscle tissue, supporting the alignment and differentiation of muscle progenitor cells.
Table 1: Properties of PEG-Based Hydrogels for Soft Tissue Engineering
| Property | Relevance in Soft Tissue Engineering | Typical Values/Characteristics |
| High Water Content | Mimics the natural ECM of soft tissues, facilitates nutrient and waste transport. | >80% |
| Biocompatibility | Minimizes immune response and inflammation at the site of implantation. | Low protein adsorption, non-toxic degradation products. |
| Tunable Mechanics | Allows for matching the elasticity and strength of the target soft tissue (e.g., muscle, skin). | Compressive modulus can be tailored, for instance, to be in the range of 21 kPa. researchgate.net |
| Biodegradability | The scaffold degrades as new tissue is formed, allowing for complete tissue integration. | Degradation rate can be controlled by altering the hydrogel formulation. |
For hard tissue engineering, such as bone regeneration, hydrogel scaffolds must provide a mechanically robust and osteoconductive environment. kjim.orgpageplace.de While PEG-based hydrogels are inherently soft, they can be modified to enhance their mechanical strength for bone tissue applications. mdpi.com This can be achieved by increasing the cross-linking density or by incorporating reinforcing materials like bioceramics (e.g., hydroxyapatite) or other polymers. kjim.orgfrontiersin.org These composite hydrogels can support the attachment, proliferation, and differentiation of osteoblasts and mesenchymal stem cells into bone-forming cells. frontiersin.orgnih.gov Injectable formulations of these hydrogels are particularly advantageous as they can be delivered in a minimally invasive manner to fill irregular bone defects. nih.gov
Electrical stimulation is known to play a role in the regeneration of several tissues, including nerve and muscle tissue. Consequently, there is growing interest in developing electrically conductive hydrogels for bioactive scaffolds. semanticscholar.org this compound hydrogels, which are intrinsically non-conductive, can be rendered electrically conductive by incorporating conductive materials such as poly(3,4-ethylenedioxythiophene) (PEDOT) or carbon nanotubes. researchgate.net These conductive hydrogels can then be used to provide electrical cues to cells, potentially enhancing tissue regeneration. For example, a PEG-based hydrogel incorporating PEDOT has been shown to support the adhesion and proliferation of electro-responsive H9C2 myocytes, demonstrating its potential for cardiac tissue engineering. researchgate.net
Table 2: Formulations for Electrically Conductive PEG-Based Hydrogels
| Base Hydrogel | Conductive Component | Resulting Conductivity | Potential Application | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) | Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) | 1.69 × 10⁻² S cm⁻¹ | Tissue Engineering Scaffold | researchgate.net |
| Chitosan-graft-AT and PEG-DA copolymers | N/A (inherent conductivity of components) | Not specified | Cell delivery carriers, e-skins | semanticscholar.org |
| Poly(N-acryloyl glycinamide-co-2-acrylamide-2-methylpropanesulfonic) | PEDOT:PSS | Not specified | Sensors, biomaterials | semanticscholar.org |
A key advantage of in situ forming hydrogels, such as those made from this compound, is their ability to encapsulate cells within the hydrogel matrix during its formation. frontiersin.orgutoronto.ca This process protects the cells and allows for their direct delivery to the site of tissue injury. jenkemusa.com The porous nature of the hydrogel scaffold facilitates the diffusion of nutrients and oxygen to the encapsulated cells while allowing for the removal of metabolic waste. frontiersin.org The biocompatibility of PEG ensures high cell viability during and after the encapsulation process. researchgate.net This technique has been explored for the delivery of various cell types, including stem cells, to promote tissue regeneration. google.com
The efficacy of hydrogel scaffolds for tissue regeneration is evaluated through a combination of in vitro and in vivo studies. In vitro assessments typically involve cell culture experiments to evaluate cell viability, proliferation, and differentiation within the hydrogel. researchgate.netresearchgate.net For instance, live/dead assays and analysis of cell morphology are common methods. researchgate.net In vivo evaluations involve implanting the hydrogel scaffold into an animal model to assess its biocompatibility and its ability to promote tissue regeneration. nih.govnih.gov For bone regeneration, techniques like micro-computed tomography (microCT) and histological analysis are used to quantify new bone formation and tissue integration. nih.govnih.gov Studies on PEG-based hydrogels have shown promising results in various animal models, demonstrating their potential for clinical translation. researchgate.netnih.gov
Advanced Drug Delivery Systems Utilizing this compound
This compound is also a valuable component in the design of advanced drug delivery systems. mdpi.comresearchgate.net The hydrogel matrix can serve as a reservoir for the sustained and localized release of therapeutic agents, including small molecule drugs, proteins, and growth factors. arxpharma.comacs.org The release kinetics can be controlled by modulating the cross-linking density of the hydrogel, which affects the diffusion of the encapsulated drug. arxpharma.com The use of a biodegradable hydrogel allows for the drug to be released as the matrix degrades, providing a prolonged therapeutic effect. This approach can improve the efficacy of treatments while minimizing systemic side effects. mdpi.com Furthermore, the adhesive properties of some hydrogel formulations can be advantageous for ensuring the drug delivery system remains at the target site. sci-hub.se
Design of Controlled and Sustained Release Systems
This compound serves as a critical component in the development of hydrogels for controlled and sustained drug release. nih.govijrpr.comeijppr.com As a crosslinking agent, it enables the formation of a stable three-dimensional polymeric network that encapsulates therapeutic agents. The release of the entrapped drug is predominantly governed by diffusion through this network. The density of the crosslinks, which can be modulated by adjusting the concentration of this compound during polymerization, directly impacts the mesh size of the hydrogel. A higher crosslinking density results in a tighter network structure, which consequently slows down the diffusion and release of the encapsulated drug, thereby achieving a more sustained release profile. mdpi.com
The inherent properties of the polyethylene (B3416737) glycol (PEG) component of this compound also play a significant role. PEG is hydrophilic, which allows the hydrogel to absorb water and swell, a crucial factor for the diffusion of water-soluble drugs. Furthermore, this hydrophilicity makes these hydrogels suitable for encapsulating a wide range of therapeutic molecules. rjptonline.org The goal of these systems is to maintain drug concentrations within a therapeutic window for an extended period, which can reduce dosing frequency and improve patient compliance. ijrpr.comeijppr.com The release mechanism often follows Fickian diffusion, where the rate of drug release is dependent on the concentration gradient and the physical properties of the polymer matrix. mdpi.com
Stimuli-Responsive Drug Release Mechanisms (e.g., pH-Responsive Systems)
This compound is integral to engineering "smart" hydrogels that can release drugs in response to specific environmental triggers, such as a change in pH. mdpi.comrroij.com These stimuli-responsive systems are created by copolymerizing this compound with monomers that possess pH-sensitive functional groups, such as carboxylic acids. researchgate.netnih.gov In a neutral pH environment, like that of healthy tissue, these functional groups remain ionized, and the hydrogel remains in a stable, non-swollen state, effectively retaining the drug payload.
However, in pathological environments characterized by a lower pH, such as tumor microenvironments or sites of inflammation, the acidic conditions cause the protonation of these pH-sensitive groups. mdpi.comnih.gov This shift in ionization reduces the electrostatic repulsion within the polymer network, leading to changes in the hydrogel's structure, such as swelling or degradation. This structural change increases the mesh size of the network, triggering the release of the encapsulated drug specifically at the target site. rroij.comresearchgate.net The crosslinking provided by this compound ensures the hydrogel's structural integrity until it reaches the target stimulus, preventing premature drug leakage. researchgate.net For instance, liposomes can be formulated with pH-sensitive polymers that become unstable and release their contents in the acidic environment of a tumor. nih.gov
Polymeric Nanoparticles and Micelles for Targeted Delivery
In the field of nanomedicine, this compound and similar PEG-containing molecules are used to fabricate polymeric nanoparticles and micelles for targeted drug delivery. scholaris.canih.gov These nanocarriers can encapsulate hydrophobic drugs within their core, improving their solubility and protecting them from degradation in the bloodstream. scholaris.camdpi.com The crucial feature contributed by the PEG component is the formation of a hydrophilic, flexible corona on the nanoparticle's surface. nih.govacs.org
This PEG layer, often referred to as a "stealth" layer, creates a hydrated barrier that reduces interactions with blood components and minimizes opsonization, the process by which particles are marked for clearance by the immune system. researchgate.net This shielding effect prolongs the circulation time of the nanoparticles, increasing the probability of them accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govacs.org Crosslinking the shell of these micelles, a role for which this compound is suited, can further enhance their stability in circulation, ensuring that the drug is not released prematurely before reaching its target. acs.org The ability to modify the surface of these nanoparticles also allows for the attachment of targeting ligands for active targeting to specific cells or tissues. nih.gov
PEG-Drug Conjugates for Enhanced Therapeutic Efficacy
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic efficacy. researchgate.netnih.govnih.gov While this compound is primarily a crosslinker, the principles underlying its PEG component are central to the benefits of PEG-drug conjugates. Attaching PEG chains to a drug or protein can dramatically improve its pharmacological properties. nih.govacs.org
Key advantages of PEGylation include increased aqueous solubility, extended plasma half-life by reducing renal clearance, and decreased immunogenicity. researchgate.netnih.govnih.gov The PEG chain increases the hydrodynamic radius of the drug, which hinders its filtration by the kidneys. researchgate.net It also provides a protective hydrophilic shield that can mask the drug from the immune system and reduce its susceptibility to enzymatic degradation. researchgate.netnih.gov These benefits lead to a prolonged circulation time and sustained drug levels in the body, which can result in improved therapeutic outcomes and a reduced need for frequent administration. nih.govnih.gov
Biocompatibility and Biointerface Engineering of this compound Materials
Assessment of Cytocompatibility and Cell Viability
The biocompatibility of materials containing this compound is a critical prerequisite for their use in biomedical applications. Cytocompatibility is typically evaluated in vitro using standardized assays that measure cell viability and metabolic activity when exposed to the material. nih.govnih.gov Common methods include the MTT or XTT assays, which assess mitochondrial function in living cells, and dye exclusion tests that measure membrane integrity. nih.gov
Studies on materials crosslinked with bis-acrylates or containing PEG generally demonstrate good cytocompatibility. nih.govorientjchem.org For example, evaluations using human gingival fibroblasts exposed to extracts of bis-acryl composite resins showed cell viability indexes exceeding 75-80% after 24 hours, indicating no significant cytotoxic effects. nih.govnih.gov The inherent biocompatibility of PEG is a major reason for this favorable profile. acs.org However, the final biocompatibility can be influenced by factors such as the concentration of unreacted monomers or the type of initiator used in polymerization, which can be cytotoxic. nih.gov Therefore, optimizing the formulation and ensuring complete polymerization are crucial for minimizing potential toxicity.
| Assay Method | Cell Type | Key Finding | Reference |
|---|---|---|---|
| XTT assay, Neutral Red test, Crystal Violet Dye Exclusion | Human Gingival Fibroblasts | Cell viability indexes exceeded 75% after 24h exposure to bis-acryl resin extracts, showing no significant cytotoxic effects. | nih.gov |
| MTT Assay | Gingival Fibroblasts | Light-cured composite materials showed high mean cell viability (80-150%) compared to self-cure acrylic resin. | nih.gov |
| Cell Viability Assay | L929 Fibroblast Cells | Adhesives containing catechol-functionalized polymers showed cell viability of about 80-90%. | orientjchem.org |
Modulation of Protein Adsorption and Cell Adhesion for Bioinert or Bioactive Surfaces
The interaction between a biomaterial surface and biological fluids begins with the adsorption of proteins, which in turn mediates subsequent cellular responses like adhesion. nih.govresearchgate.netrsc.org Materials incorporating this compound can be engineered to control these interactions. The PEG chains are well-known for their ability to create "bioinert" or non-fouling surfaces that resist protein adsorption. nih.govnih.gov The hydrophilic and flexible PEG chains form a hydrated layer that acts as a steric barrier, physically preventing proteins and cells from attaching to the surface. researchgate.net This property is highly valuable for applications where minimizing biological interaction is desired, such as for blood-contacting devices, to prevent thrombosis. nih.gov
Conversely, these same materials can be modified to become "bioactive" and promote specific cellular interactions. nih.govscience.gov While the PEG backbone resists non-specific protein and cell binding, the surface can be functionalized by covalently attaching specific bioactive molecules, such as cell-adhesive peptides like Arg-Gly-Asp (RGD). science.gov This strategy allows for the creation of surfaces that selectively bind to and promote the adhesion and growth of desired cell types, which is a critical requirement for tissue engineering scaffolds and cell culture substrates. science.govrsc.org By choosing whether to functionalize the surface, materials based on this compound can be tailored to be either bioinert or bioactive, depending on the specific needs of the biomedical application. rsc.org
| Surface Property | Engineering Strategy | Mechanism | Primary Application | Reference |
|---|---|---|---|---|
| Bioinert | High-density surface grafting of PEG chains. | Forms a hydrated steric barrier that repels protein and cell adsorption. | Anti-fouling coatings, blood-contacting devices. | nih.govnih.gov |
| Bioactive | Covalent attachment of specific ligands (e.g., RGD peptides) to PEG chains. | The PEG backbone resists non-specific adhesion while specific ligands promote targeted cell binding and growth. | Tissue engineering scaffolds, selective cell culture. | science.govrsc.org |
Strategies for Surface Functionalization and Bioactive Ligand Incorporation
While the bio-inert nature of PEG is advantageous for minimizing immune responses, it also presents a challenge for applications requiring specific cellular interactions, as cells often cannot adhere to unmodified PEG surfaces. nih.govresearchgate.net To overcome this limitation, materials based on this compound are frequently functionalized by incorporating bioactive ligands. The terminal acrylate groups on the this compound molecule are highly reactive and provide convenient handles for chemical modification and conjugation with various biomolecules. nih.govontosight.ai
A primary strategy involves the covalent attachment of cell-adhesive peptides or proteins. researchgate.net Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is found in many extracellular matrix proteins, are commonly incorporated to promote cell attachment, spreading, and proliferation. nih.gov This modification transforms the bio-inert hydrogel into a bioactive scaffold that can direct cell behavior. The process often involves reacting the acrylate groups with thiol-containing ligands (e.g., cysteine-terminated peptides) via a Michael-type addition reaction, which is efficient and can be performed under cell-friendly conditions. nih.gov
Beyond cell-adhesion peptides, other bioactive ligands can be incorporated to impart specific functionalities. These can include:
Growth factors to stimulate cell differentiation and tissue formation.
Enzymatically degradable peptide sequences to allow cells to remodel their surrounding matrix.
Specific antibodies for targeted cell capture or sensing applications. researchgate.net
This versatility allows for the creation of highly tailored microenvironments that can mimic aspects of native tissue, making this compound-based hydrogels a powerful tool in regenerative medicine and tissue engineering. researchgate.netresearchgate.net
Table 2: Examples of Bioactive Ligands for Functionalizing PEG-Acrylate Hydrogels
| Ligand Type | Example | Function | Reference |
| Cell Adhesion Peptide | cRGD (cyclic RGD) | Promotes cell attachment by binding to integrins | nih.gov |
| Enzyme-sensitive Peptide | MMP-sensitive sequences | Allows for scaffold degradation and remodeling by cell-secreted enzymes | nih.gov |
| Growth Factor | Vascular Endothelial Growth Factor (VEGF) | Stimulates the formation of blood vessels (angiogenesis) | mdpi.com |
| Antibody | Anti-SARS-CoV-2 spike protein antibody | Enables specific capture and detection of viral antigens in biosensors | researchgate.net |
Emerging Applications in Biosensing and Microfluidics
The unique properties of hydrogels formed using this compound as a crosslinker have led to their increasing use in the advanced fields of biosensing and microfluidics. lsu.edunih.gov In biosensing, these hydrogels can serve as a 3D matrix for the immobilization of bioactive probes like enzymes or antibodies. nih.govnih.gov The porous, aqueous environment of the hydrogel helps to maintain the stability and activity of the entrapped biomolecules.
For instance, a hydrogel layer on a sensor surface can act as a size-selective barrier or increase the effective surface area for capturing target analytes. nih.gov In one application, a pH-responsive hydrogel made with an acrylate backbone was used to encapsulate the enzyme urease for urea (B33335) detection. The enzymatic reaction caused a pH change, leading to hydrogel swelling that could be measured by a pressure transducer. nih.gov The ability to photopolymerize PEG acrylate solutions allows for precise spatial control, enabling the creation of micropatterned hydrogel arrays on sensor chips. nih.gov
In microfluidics, this compound is used to fabricate components of microfluidic devices, also known as lab-on-a-chip systems. nih.govnih.gov The ability to form hydrogels via photopolymerization is particularly advantageous for creating structures like valves, pumps, and porous membranes directly within microchannels. nih.govnih.gov These hydrogel components can be designed to be responsive to stimuli such as pH, temperature, or light, allowing for dynamic control over fluid flow and particle separation. nih.gov Because PEG is biocompatible and resists non-specific protein adsorption, these devices are well-suited for biological applications, including cell culture, sorting, and analysis, as they minimize unwanted interactions between the device surfaces and the biological sample. nih.govnih.gov
Table 3: Applications of this compound Based Hydrogels in Biosensing and Microfluidics
| Application Area | Specific Use | Key Advantage of PEG-Acrylate Hydrogel | Reference |
| Biosensing | Immobilization matrix for enzymes (e.g., urease) | Provides a stable, aqueous 3D environment, maintaining enzyme activity. | nih.gov |
| Biosensing | Coating for sensor surfaces (e.g., FETs) | Increases effective Debye length, preserving sensitivity in biofluids. | researchgate.net |
| Biosensing | Creating micropatterned arrays for analyte capture | Photopolymerization allows for precise spatial patterning of probes. | nih.gov |
| Microfluidics | Fabrication of in-channel valves and pumps | Stimuli-responsive swelling/shrinking enables dynamic flow control. | nih.govnih.gov |
| Microfluidics | Biocompatible coatings for channel walls | Resists non-specific protein and cell adhesion, ensuring clean analysis. | nih.govnih.gov |
| Microfluidics | Porous membranes for separation | Tunable pore size allows for size-based separation of biomolecules or cells. | nih.gov |
Future Directions and Translational Perspectives for Bis Acrylate Peg6 Research
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing, Vat Polymerization for Biomedical Devices)
The integration of Bis-acrylate-PEG6 with advanced manufacturing technologies, particularly 3D printing and vat polymerization, is a rapidly advancing frontier in the development of biomedical devices. uni-freiburg.deroutledge.com These technologies offer unparalleled precision in creating complex, patient-specific structures, and this compound is a promising material for these applications due to its biocompatibility and tunable properties. nih.govnih.gov
Vat polymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), utilize light to selectively cure liquid photopolymer resins layer-by-layer to build 3D objects. nih.govresearchgate.net this compound is well-suited for these methods as its acrylate (B77674) groups can undergo rapid photopolymerization in the presence of a photoinitiator. nih.gov This allows for the fabrication of intricate and high-resolution biomedical devices, including tissue engineering scaffolds and customized implants. nih.govnih.gov The ability to precisely control the architecture of these devices is crucial for applications like creating scaffolds that mimic the natural extracellular matrix, which can guide tissue regeneration. nih.govnih.gov
Research has demonstrated the successful use of PEG-based acrylate resins in 3D printing for various biomedical applications. For instance, PEGDA (poly(ethylene glycol) diacrylate), a close relative of this compound, has been used to create 3D bioactive constructs for encapsulating human cells. nih.gov Furthermore, the mechanical properties of the resulting hydrogels can be tuned by adjusting the molecular weight of the PEG core, offering the ability to create materials ranging from soft and flexible to more rigid structures. nih.gov This versatility is critical for matching the mechanical properties of the target tissue, a key factor for successful integration and function of biomedical implants. upc.edu
A significant advantage of using this compound in these advanced manufacturing processes is the potential for creating bioresorbable devices. poly-med.com The ester linkages in the acrylate groups are susceptible to hydrolysis, allowing the material to degrade over time into non-toxic byproducts that can be cleared by the body. nih.gov This is particularly beneficial for applications like temporary scaffolds for tissue regeneration, which are needed to provide initial support but should degrade as new tissue forms. nih.gov
Recent advancements have also focused on developing multi-material 3D printing techniques. Formulations based on ethylene (B1197577) glycol phenyl ether acrylate (EGPEA) have shown the ability to create a range of materials with varying stiffness by simply altering the monomer-to-crosslinker ratio. nih.gov This opens the door for printing complex devices with gradients in mechanical properties, mimicking the heterogeneity of natural tissues.
Table 1: Applications of this compound in Advanced Manufacturing
| Manufacturing Technology | Application | Key Advantages of this compound |
| Vat Polymerization (SLA/DLP) | Tissue Engineering Scaffolds | High resolution, ability to create complex geometries, tunable mechanical properties, biocompatibility. nih.govnih.gov |
| 3D Bioprinting | Cell-laden Constructs | Biocompatibility, allows for encapsulation of living cells, potential for creating functional tissues. nih.gov |
| Customized Implants | Patient-specific Medical Devices | Ability to create implants tailored to individual patient anatomy, potential for bioresorbability. nih.govpoly-med.com |
| Microfluidic Devices | Lab-on-a-chip systems | Biocompatibility for cell culture, transparency for optical analysis. nih.gov |
Development of Multi-functional and Smart Materials with Dynamic Properties
This compound serves as an excellent platform for the development of multi-functional and "smart" materials that can respond to external stimuli. e3s-conferences.org These materials are engineered to exhibit dynamic changes in their properties, such as swelling, stiffness, or shape, in response to specific triggers like temperature, pH, light, or biomolecules. mdpi.comresearchgate.net This responsiveness is critical for a range of advanced biomedical applications, including targeted drug delivery and dynamic cell culture systems.
The inherent properties of the PEG backbone, such as its hydrophilicity and biocompatibility, make this compound an ideal starting point for creating smart hydrogels. nih.govmdpi.com By incorporating other functional monomers into the polymer network during polymerization, researchers can introduce specific stimulus-responsive behaviors. For example, copolymerizing this compound with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can create thermo-responsive hydrogels. mdpi.commdpi.com These hydrogels can undergo a volume phase transition at a specific temperature, which can be utilized to control the release of encapsulated drugs or to detach cell sheets in tissue engineering applications. mdpi.com
Similarly, incorporating pH-sensitive moieties, such as acrylic acid or other monomers with ionizable groups, can render the hydrogels responsive to changes in pH. nih.govmdpi.com This is particularly relevant for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments. nih.gov Light-responsive hydrogels can be created by incorporating photo-cleavable or photo-isomerizable groups, allowing for on-demand degradation or property changes with high spatial and temporal control. researchgate.net
Furthermore, the development of covalent adaptable networks (CANs) represents a significant advancement in smart materials. researchgate.net These materials contain dynamic covalent bonds that can rearrange, allowing the material to be reprocessed, repaired, or to exhibit shape-memory properties. researchgate.net Thiol-acrylate-based vitrimers, for example, combine the advantages of dynamic covalent bonds with the efficiency of "click" chemistry, leading to homogenous networks with tunable properties. researchgate.net
Table 2: Stimuli-Responsive Systems Based on this compound
| Stimulus | Responsive Moiety/Mechanism | Potential Application |
| Temperature | Co-polymerization with thermo-responsive polymers (e.g., PNIPAM). mdpi.com | Controlled drug release, cell sheet engineering. mdpi.com |
| pH | Incorporation of ionizable groups (e.g., acrylic acid). nih.gov | Targeted drug delivery to acidic environments (e.g., tumors). nih.gov |
| Light | Inclusion of photo-cleavable or photo-isomerizable groups. researchgate.net | On-demand material degradation, patterned cell culture. researchgate.net |
| Biomolecules | Integration of enzyme-cleavable peptides or aptamers. | Biosensors, targeted drug delivery in response to specific disease markers. |
| Multiple Stimuli | Combination of different responsive moieties. mdpi.com | Sophisticated drug delivery systems with multi-stage release profiles. |
Challenges and Opportunities in the Clinical Translation of this compound Derived Materials
The translation of this compound derived materials from the laboratory to clinical applications presents both significant challenges and exciting opportunities. researchgate.net While these materials hold immense promise for a variety of medical needs, navigating the path to clinical use requires addressing several key hurdles. universci.commdpi.com
Challenges:
One of the primary challenges is ensuring consistent biocompatibility and minimizing adverse immune responses. researchgate.netmdpi.com Although PEG is generally considered biocompatible, there have been reports of unexpected immunogenic responses, such as the "accelerated blood clearance (ABC) phenomenon". nih.gov Furthermore, residual monomers or byproducts from the polymerization process must be thoroughly removed to prevent cytotoxicity. mdpi.com
Achieving controlled and predictable degradation is another critical aspect. The degradation rate of this compound hydrogels, primarily through hydrolysis of the ester linkages, must be tunable to match the healing timeline of the target tissue. nih.govmdpi.com Factors such as the molecular weight of the PEG, crosslinking density, and the surrounding physiological environment can all influence degradation kinetics, making precise control a complex task. universci.com
Manufacturing scalability and regulatory approval are also major considerations. researchgate.net Transitioning from small-scale laboratory synthesis to large-scale, good manufacturing practice (GMP)-compliant production can be challenging. The regulatory pathway for novel biomaterials and medical devices is often long and requires extensive preclinical and clinical data to demonstrate safety and efficacy. nih.gov
Opportunities:
Despite these challenges, the opportunities for this compound derived materials are vast. Their versatility allows for the development of personalized medicine approaches, such as patient-specific implants and tailored drug delivery systems. researchgate.net The ability to fine-tune the mechanical properties, degradation rate, and bioactivity of these materials opens the door to a wide range of applications in regenerative medicine, from bone and cartilage repair to soft tissue engineering. nih.govresearchgate.net
The integration of these materials with advanced imaging and diagnostic technologies also presents a significant opportunity. For example, hydrogels could be designed to release contrast agents for medical imaging or to incorporate biosensors for monitoring tissue regeneration in real-time.
Furthermore, the development of "off-the-shelf" therapeutic products based on this compound hydrogels could provide more accessible and cost-effective treatment options compared to some cell-based therapies. As research continues to address the current challenges, the clinical translation of these advanced materials has the potential to significantly impact patient care and address unmet medical needs. researchgate.net
Sustainable Synthesis and Green Chemistry Approaches for Bio-based Acrylate Analogs
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for chemical synthesis, and the production of this compound and its analogs is no exception. sfdchem.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, and these principles are being increasingly applied to the synthesis of biomedical polymers. mdpi.com
Traditional synthesis of PEG acrylates often involves the use of organic solvents and catalysts that can be harmful to the environment. nist.gov For example, the esterification of PEG with acryloyl chloride is a common method but can generate acidic byproducts. frontiersin.org Microwave-assisted synthesis has emerged as a promising green alternative, as it can significantly reduce reaction times and often be performed without a solvent. nist.gov This method has been successfully used to prepare PEG dimethacrylates with high purity and in a much shorter time frame compared to conventional solution reactions. nist.gov
Another key area of green chemistry is the use of renewable resources to create bio-based polymers. iit.it There is growing interest in developing acrylate analogs derived from natural sources, such as vegetable oils and other bio-based feedstocks. rsc.org For instance, researchers have explored the use of epoxidized soybean oil derivatives in combination with PEGDA for stereolithographic 3D printing, demonstrating the potential to create more sustainable photopolymer resins. rsc.org
The development of biodegradable polymers from renewable resources is a major goal of sustainable chemistry. rsc.org While bio-based does not always mean biodegradable, research is focused on designing polymers that can break down into harmless substances in the environment. rsc.org For example, copolymers have been developed from bio-based resins and PEGDA that exhibit enhanced biodegradability. rsc.org
Furthermore, the use of green solvents, such as water or supercritical carbon dioxide, is being explored to replace traditional organic solvents in polymerization processes. mdpi.com Water-based techniques are highly desirable, although the solubility of some polymers in water can be a limitation. mdpi.com Additionally, processes that avoid the use of solvents altogether, such as some additive manufacturing techniques, are inherently greener. mdpi.com
The application of green chemistry principles to the synthesis of this compound and its analogs not only reduces the environmental impact of their production but can also lead to safer and more biocompatible materials for biomedical applications by minimizing the presence of residual toxic chemicals. researchgate.net
Q & A
Basic Research Questions
Q. How is Bis-acrylate-PEG6 synthesized, and what analytical methods validate its purity and structure?
- Methodology : Synthesis typically involves acrylation of PEG6 diol using acryloyl chloride under anhydrous conditions. Validate purity via HPLC (≥98% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., acrylate proton peaks at δ 5.8–6.4 ppm) .
- Critical Step : Monitor reaction kinetics using FT-IR to track acrylate group formation (C=O stretch at ~1720 cm⁻¹) .
Q. What role does this compound play in hydrogel formation, and how is crosslinking efficiency measured?
- Experimental Design : Use UV-initiated radical polymerization with photoinitiators (e.g., Irgacure 2959). Measure crosslinking via swelling ratio (Q = swollen weight/dry weight) and rheology (storage modulus G’ > 10 kPa for robust hydrogels) .
- Data Pitfall : Incomplete crosslinking due to oxygen inhibition; address via nitrogen purging during polymerization .
Q. Which spectroscopic techniques differentiate this compound from mono-acrylate PEG6 impurities?
- Validation Workflow :
- NMR : Compare integration ratios of acrylate protons (bis-acrylate: two distinct vinyl groups).
- MALDI-TOF MS : Detect molecular weight discrepancies (impurities show +44 Da shifts from PEG6 diol residues) .
Advanced Research Questions
Q. How do reaction conditions (pH, temperature) influence this compound’s stability in aqueous buffers?
- Stability Protocol :
- Accelerated Degradation : Incubate at 25–60°C for 48h; quantify hydrolysis via LC-MS (detect PEG6 diol byproducts).
- pH Sensitivity : Acrylate ester bonds hydrolyze faster at alkaline conditions (pH > 8.5) .
Q. What statistical approaches resolve contradictions in crosslinking efficiency data across studies?
- Contradiction Analysis :
- ANOVA : Compare datasets for variance in initiator concentrations or UV exposure times.
- Meta-Analysis : Normalize G’ values by molar crosslinker concentration to isolate solvent/polymer matrix effects .
Q. How can computational modeling optimize this compound’s molecular interactions in drug delivery systems?
- Simulation Framework :
- MD Simulations : Predict solvation free energy (ΔG) for drug-polymer interactions.
- DFT Calculations : Map acrylate group reactivity for tailored functionalization .
Q. What validation strategies ensure reproducibility in this compound-based in vivo studies?
- Reproducibility Checklist :
- Batch Consistency : Require ≤5% deviation in NMR/HPLC profiles across synthesis batches.
- In Vivo Controls : Include sham groups to isolate hydrogel-specific immune responses .
Q. How do degradation kinetics of this compound hydrogels correlate with mechanical performance?
- Kinetic Modeling :
- First-Order Degradation : Fit mass loss data to .
- Mechanical Decay : Correlate k values with G’ reduction rates (R² > 0.95 for robust models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
